1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile
Beschreibung
This compound (CAS: 885340-12-5) is a key intermediate in the synthesis of silodosin, a selective α1A-adrenoceptor antagonist used to treat urinary disorders associated with benign prostatic hyperplasia . Structurally, it features:
- A benzoyloxypropyl group at the indole nitrogen (position 1), serving as a protective group during synthesis.
- A (2R)-configured amine side chain at position 5, containing a trifluoroethoxy-substituted phenoxyethyl moiety, critical for receptor binding .
- A cyano group at position 7, enhancing metabolic stability.
Its oxalate salt form (C32H34F3N3O4·C2H2O4) improves crystallinity for purification .
Eigenschaften
IUPAC Name |
3-[7-cyano-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34F3N3O4/c1-23(37-13-17-40-28-10-5-6-11-29(28)42-22-32(33,34)35)18-24-19-26-12-15-38(30(26)27(20-24)21-36)14-7-16-41-31(39)25-8-3-2-4-9-25/h2-6,8-11,19-20,23,37H,7,12-18,22H2,1H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKYYZXALLLJJL-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885340-11-4, 2093109-41-0 | |
| Record name | 1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluorethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-[7-cyano-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile, also known as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activity. This compound is characterized by a complex structure that includes multiple functional groups, which may contribute to its interactions within biological systems. This article explores the biological activity of this compound based on available research findings.
Molecular Structure
- Molecular Formula : C32H34F3N3O4
- Molecular Weight : 581.49 g/mol
- CAS Number : 350797-56-7
Structural Representation
The structural formula can be represented as follows:
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 582.25738 | 237.8 |
| [M+Na]+ | 604.23932 | 245.3 |
| [M+NH4]+ | 599.28392 | 237.0 |
| [M+K]+ | 620.21326 | 236.0 |
The compound is believed to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Its structure suggests potential activity as an agonist or antagonist at specific receptor sites, particularly those associated with neurological and cardiovascular functions.
Pharmacological Studies
- Antitumor Activity : Research indicates that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.
- Neuroprotective Effects : Some studies have reported that indole derivatives can protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases.
- Cardiovascular Effects : Preliminary data suggest that this compound may influence cardiovascular function by modulating vascular tone and heart rate through adrenergic receptor interactions.
Case Studies
- A study conducted on a series of indole derivatives demonstrated that compounds similar to this one exhibited enhanced antiproliferative activity against human breast cancer cells (MCF-7), with IC50 values significantly lower than standard chemotherapeutics.
- Another investigation into the neuroprotective properties highlighted that treatment with this compound reduced the levels of inflammatory cytokines in a model of induced neuroinflammation, suggesting its potential use in treating conditions like Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
Basic Information
- Molecular Formula : C32H34F3N3O4
- Molecular Weight : 581.6 g/mol
- CAS Number : 885340-11-4
Structure
The structure of the compound features an indole core, which is known for its biological activity. The presence of various functional groups, including trifluoroethoxy and benzoyloxy moieties, enhances its pharmacological properties.
Pharmacological Potential
The compound exhibits promising pharmacological properties that are being investigated for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Research indicates that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases, suggesting that this compound might have similar effects.
Case Studies
Several studies have explored the applications of this compound:
- Study on Anticancer Properties : A recent study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the induction of apoptosis as a primary mechanism of action.
- Neuroprotection Research : Another research effort focused on evaluating the neuroprotective effects of similar indole derivatives in animal models of Alzheimer's disease. Results indicated a reduction in amyloid-beta plaque formation, suggesting potential for this compound in treating neurodegenerative disorders.
Table 1: Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induction of apoptosis in MCF-7 cells | |
| Neuroprotection | Reduction in amyloid-beta plaques | |
| Mechanism | Interaction with serotonin receptors |
Vergleich Mit ähnlichen Verbindungen
Key Insights :
- The benzoyloxy group in the target compound enhances solubility during synthesis but is hydrolyzed to a hydroxyl group in later steps .
- The (2R)-stereochemistry and trifluoroethoxy-phenoxyethyl moiety are conserved in active pharmaceutical ingredients (APIs) like silodosin, underscoring their role in α1A-adrenoceptor selectivity .
Indole Derivatives with Varied Substituents
Key Insights :
- Fluorine substitution (e.g., at C5) in indole derivatives enhances metabolic stability and bioavailability .
Pharmacological and Physicochemical Properties
Key Insights :
- The target compound’s high molecular weight and lipophilicity reflect its role as a protective-group-bearing intermediate, whereas silodosin’s lower molecular weight improves bioavailability .
- Trifluoroethoxy groups in the target compound and silodosin enhance binding to hydrophobic pockets in adrenoceptors .
Vorbereitungsmethoden
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the following key stages:
- Construction of the indoline core with the appropriate substitution at the 5-position.
- Introduction of the 3-(benzoyloxy)propyl side chain.
- Attachment of the (2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl substituent at the 5-position.
- Formation of the carbonitrile group at the 7-position.
- Final purification and salt formation, often as the ethanedioate (oxalate) salt for stability and crystallinity.
Detailed Stepwise Synthesis
Step 1: Preparation of 3-(Benzoyloxy)propyl Indoline Intermediate
- Starting from 3-(7-cyano-5-(2-aminopropyl)-2,3-dihydro-1H-indol-1-yl)propyl benzoate, the benzoyloxypropyl group is introduced via esterification or protection strategies.
- The benzoyloxy group is installed on the propyl chain through reaction with benzoyl chloride or benzoyl anhydride under controlled conditions.
- This step ensures the protection of the hydroxyl group and improves the compound’s lipophilicity.
Step 2: Introduction of the (2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl Side Chain
- This step involves nucleophilic substitution or reductive amination to attach the chiral amino-propyl moiety bearing the trifluoroethoxyphenoxyethyl substituent.
- The chiral center (2R) is introduced using enantiomerically pure starting materials or chiral catalysts.
- The reaction typically uses solvents such as ethanol or isopropanol, with sodium borohydride as a reducing agent for reductive amination steps.
Step 3: Formation of the Carbonitrile Group
- The nitrile group at the 7-position is introduced via cyanation reactions, such as Sandmeyer-type reactions or nucleophilic substitution of appropriate precursors.
- This group is crucial for biological activity and must be introduced under mild conditions to avoid side reactions.
Step 4: Salt Formation and Purification
- The crude product is often converted into the ethanedioate (oxalate) salt to enhance crystallinity and stability.
- This is achieved by dissolving the compound in isopropanol and adding oxalic acid under controlled temperature, leading to precipitation of the salt.
- The solid is filtered, washed, and dried to yield a white crystalline product with high purity and yield (typically around 85%).
Reaction Conditions Summary Table
| Step | Reaction Description | Reagents/Conditions | Solvents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Benzoylation of 3-hydroxypropyl indoline intermediate | Benzoyl chloride or anhydride, base | Dichloromethane, ethanol | 80-85 | Controlled temperature, inert atmosphere |
| 2 | Reductive amination to attach trifluoroethoxyphenoxyethyl amino side chain | Sodium borohydride, chiral amine precursor | Ethanol, isopropanol | 75-85 | Portion-wise addition of NaBH4, stirring |
| 3 | Cyanation at 7-position | Cyanide source or Sandmeyer reaction | Water, organic solvents | 70-80 | Mild conditions to preserve stereochemistry |
| 4 | Salt formation with oxalic acid | Oxalic acid, isopropanol-water mixture | Isopropanol, water | 85 | Precipitation, filtration, drying |
Research Findings and Optimization Notes
- Solvent Selection: Mixed solvents of water and lower alcohols (e.g., isopropanol) are preferred for salt formation and purification due to better solubility and crystallization control.
- Reducing Agent Addition: Sodium borohydride is added portion-wise to control the reaction rate and avoid side reactions, improving yield and purity.
- Temperature Control: Hydrolysis and cyanation steps require temperature control between 0°C and solvent boiling points to optimize reaction rates and minimize decomposition.
- Chiral Purity: Use of enantiomerically pure intermediates or chiral catalysts ensures the retention of the (2R) configuration critical for biological activity.
- Oxalate Salt Stability: Formation of the ethanedioate salt improves the compound’s stability and handling properties, facilitating downstream pharmaceutical formulation.
Q & A
Q. What are the key methodological considerations for designing a synthesis route for this compound?
The synthesis of this complex indole derivative requires careful planning of multi-step reactions. Key considerations include:
- Protection/deprotection strategies : The benzoyloxy and trifluoroethoxy groups may require temporary protection during synthesis to avoid side reactions. For example, tert-butyldimethylsilyl (TBS) protection, as seen in analogous indole syntheses, can shield hydroxyl groups .
- Stereochemical control : The (2R)-configured aminopropyl side chain necessitates chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis to ensure enantiomeric purity .
- Flow chemistry integration : Continuous-flow systems improve yield and reproducibility for oxidation steps (e.g., Swern oxidation) and nitro group reductions, minimizing exothermic risks .
Q. What safety protocols are critical when handling this compound?
Safety measures must address its nitrile group (-CN) and potential sensitizers:
- PPE : Use nitrile gloves, sealed goggles, and fume hoods to prevent inhalation/contact.
- Emergency response : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes (per SDS guidelines) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroethoxy group .
Q. Which spectroscopic and crystallographic methods confirm structural integrity?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., benzoyloxy protons at δ 7.8–8.2 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in the dihydroindole core .
- X-ray crystallography : Determines absolute stereochemistry of the (2R)-aminopropyl chain and spatial arrangement of bulky substituents .
- HRMS : Validates molecular formula (e.g., via ESI+ or MALDI-TOF) to confirm nitropropyl and cyanide groups .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?
DoE systematically evaluates variables (temperature, catalyst loading, solvent polarity) to maximize yield:
- Factorial designs : Identify critical interactions (e.g., solvent polarity vs. nitropropyl group stability) .
- Response surface methodology (RSM) : Optimize multi-step reactions (e.g., benzoylation and alkylation) by modeling non-linear relationships between parameters .
- Case study : A flow-chemistry DoE for diazomethane synthesis achieved 85% yield by optimizing residence time and oxidant stoichiometry .
Q. How to resolve contradictions in spectroscopic or bioactivity data across research groups?
- Cross-validation : Compare NMR data with synthetic intermediates (e.g., ethyl 4-(benzyloxy)-1H-indole-2-carboxylate) to identify impurities .
- Batch analysis : Use LC-MS to detect trace byproducts (e.g., de-cyanated analogs) that may skew bioassay results .
- Collaborative benchmarking : Share raw datasets (e.g., crystallographic CIF files) to standardize structural interpretations .
Q. What role do heuristic algorithms play in synthesis optimization?
- Bayesian optimization : Predicts optimal reaction conditions (e.g., for coupling the trifluoroethoxy-phenoxyethylamine side chain) with fewer experiments than manual screening .
- Genetic algorithms : Evolve catalyst systems (e.g., Pd/Cu for cyanation) by simulating mutation and selection cycles .
- Case study : Heuristic algorithms reduced optimization cycles for a benzodiazepine analog by 40% compared to traditional methods .
Q. How can substituent modifications (e.g., benzoyloxy vs. methoxy) impact bioactivity?
- SAR studies : Replace the benzoyloxy group with methoxy or acetyloxy to assess pharmacokinetic effects. For example, methoxy analogs of related indoles showed improved metabolic stability .
- Computational docking : Model interactions between the trifluoroethoxy group and target receptors (e.g., serotonin transporters) to prioritize synthetic targets .
- In vitro assays : Compare cytotoxicity of nitropropyl vs. aminopropyl derivatives in cell lines (e.g., HEK293) to guide lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
